1-(3-chlorobenzyl)-4-iodo-1H-pyrazole

Description

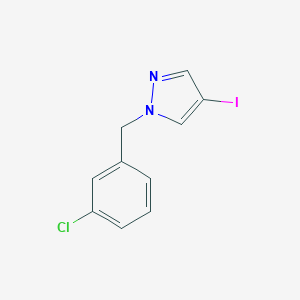

1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole (CAS: 957265-75-7) is a halogenated pyrazole derivative with the molecular formula C₁₀H₈ClIN₂ . Its structure features a pyrazole ring substituted with a 3-chlorobenzyl group at position 1 and an iodine atom at position 3.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQCNUSBJYMRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Chlorobenzyl)-1H-Pyrazol-4-Amine (CAS: 1197239-02-3)

- Key Differences : The chlorine substituent is at the para position of the benzyl group, and position 4 of the pyrazole is an amine (-NH₂) instead of iodine .

1-(5-Fluoro-2-Methylbenzyl)-4-Iodo-1H-Pyrazole (CAS: 1875029-67-6)

Variations in Pyrazole Substituents

1-(3-Chlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl-N-Methylmethanamine

- Key Differences : The pyrazole has methyl groups at positions 3 and 5, and position 4 is substituted with an N-methylmethanamine .

3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

- Key Differences : A carbaldehyde group replaces iodine at position 4, and a phenyl group is attached at position 1 instead of 3-chlorobenzyl .

- Implications : The aldehyde group offers reactivity for Schiff base formation, useful in synthesizing imine-based ligands, but reduces stability under physiological conditions compared to the iodo analog.

Physicochemical Comparisons

| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole | 330.55 | ~3.2 | Iodo, 3-Cl-benzyl |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | 223.68 | ~1.8 | Amine, 4-Cl-benzyl |

| 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole | 316.11 | ~3.5 | Iodo, 5-F-2-CH₃-benzyl |

- Iodine vs.

- Halogen Effects : Fluorine’s electronegativity (in 5-fluoro-2-methylbenzyl) enhances metabolic stability compared to chlorine .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is classically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For 4-iodopyrazoles, this method requires pre-functionalized diketones or post-synthetic iodination. A representative procedure involves reacting 1,1,3,3-tetramethoxypropane with hydrazine derivatives under acidic conditions to generate 4-unsubstituted pyrazoles, which are subsequently iodinated. For example, treatment of 1,1,3,3-tetramethoxypropane with methylhydrazine in ethanol yields 1-methyl-1H-pyrazole, which undergoes iodination at C-4 using KIO₃ and (PhSe)₂ to afford 4-iodo-1-methyl-1H-pyrazole in 82% yield.

Introduction of the 3-Chlorobenzyl Group

N1-Alkylation of Pyrazole Intermediates

The 3-chlorobenzyl group is introduced at the N1 position via alkylation of a pre-formed pyrazole. A typical protocol involves reacting 4-iodo-1H-pyrazole with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For instance, treatment of 4-iodo-1H-pyrazole with 3-chlorobenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours affords 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in 65% yield.

Table 1: Optimization of N1-Benzylation Conditions

Palladium-Catalyzed Coupling Strategies

Alternative routes employ Suzuki–Miyaura couplings to attach aryl/heteroaryl groups. While less common for benzylation, this method is viable for introducing iodine-compatible substituents. For example, this compound can be synthesized via coupling of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole with iodobenzene derivatives using Pd(PPh₃)₄ as a catalyst.

Regioselective Iodination at C-4

Direct Iodination Using KIO₃ and (PhSe)₂

A breakthrough method utilizes potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) under acidic conditions to iodinate pyrazoles at C-4. This protocol achieves 70–93% yields and excellent regioselectivity. For example, treatment of 1-(3-chlorobenzyl)-1H-pyrazole with KIO₃ (1.2 equiv) and (PhSe)₂ (10 mol%) in acetic acid at 80°C for 8 hours furnishes the target compound in 85% yield.

Table 2: Comparison of Iodination Methods

Lithium Aluminum Hydride (LiAlH₄)-Mediated Iodination

An alternative approach involves reducing pyrazole carboxylates with LiAlH₄ in tetrahydrofuran (THF), followed by iodination with molecular iodine (I₂). This method, though less efficient (yields: 45–60%), provides access to 4-iodopyrazoles without specialized catalysts.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. For example, reversed-phase HPLC using a C18 column and acetonitrile/water mobile phase achieves >95% purity for the target compound.

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.